molecular formula C30H40N6O7 B14177474 L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine CAS No. 878540-29-5

L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine

Cat. No.: B14177474
CAS No.: 878540-29-5
M. Wt: 596.7 g/mol
InChI Key: VNLBEIVHQISWDZ-IGJOJHROSA-N
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Description

L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine: is a synthetic peptide composed of multiple alanine and phenylalanine residues. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.

Industrial Production Methods: Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as HPLC, are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, though L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine lacks these residues.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT or TCEP.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT, TCEP.

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products: The primary products of these reactions are modified peptides with altered functional groups or sequences.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used as a model compound to study peptide synthesis techniques and optimization.

Biology:

    Protein-Protein Interactions: Studied for its ability to interact with other proteins or peptides.

    Enzyme Substrates: Used as a substrate to study enzyme specificity and activity.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, including as enzyme inhibitors or receptor agonists/antagonists.

Industry:

    Biomaterials: Used in the development of biomaterials for tissue engineering and regenerative medicine.

Mechanism of Action

The mechanism of action of L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine depends on its specific application. In general, peptides can interact with enzymes, receptors, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.

Comparison with Similar Compounds

    L-Alanyl-L-phenylalanine: A simpler dipeptide with similar properties.

    L-Alanyl-L-alanyl-L-phenylalanine: A shorter peptide with fewer alanine residues.

    L-Alanyl-L-alanyl-L-alanyl-L-phenylalanine: Another variant with a different sequence.

Uniqueness: L-Alanyl-L-alanyl-L-phenylalanyl-L-alanyl-L-alanyl-L-phenylalanine is unique due to its specific sequence, which may confer distinct biological activities and interactions compared to shorter or differently sequenced peptides.

Properties

CAS No.

878540-29-5

Molecular Formula

C30H40N6O7

Molecular Weight

596.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C30H40N6O7/c1-17(31)25(37)32-19(3)27(39)35-23(15-21-11-7-5-8-12-21)29(41)34-18(2)26(38)33-20(4)28(40)36-24(30(42)43)16-22-13-9-6-10-14-22/h5-14,17-20,23-24H,15-16,31H2,1-4H3,(H,32,37)(H,33,38)(H,34,41)(H,35,39)(H,36,40)(H,42,43)/t17-,18-,19-,20-,23-,24-/m0/s1

InChI Key

VNLBEIVHQISWDZ-IGJOJHROSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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